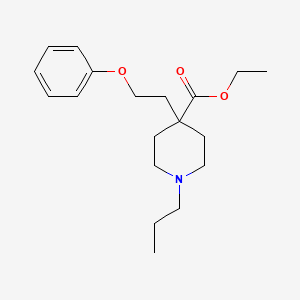![molecular formula C13H20N2O3S B4970375 2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
2-[(methylsulfonyl)amino]-N-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(methylsulfonyl)amino]-N-pentylbenzamide, also known as MSAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
作用機序
The exact mechanism of action of 2-[(methylsulfonyl)amino]-N-pentylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. In cancer cells, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to modulate the activity of certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-pentylbenzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity in the brain, and the reduction of inflammation and pain. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-[(methylsulfonyl)amino]-N-pentylbenzamide for lab experiments is its versatility. It can be used in a variety of assays and experiments, making it a valuable tool for researchers in different fields. However, one limitation of 2-[(methylsulfonyl)amino]-N-pentylbenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 2-[(methylsulfonyl)amino]-N-pentylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of 2-[(methylsulfonyl)amino]-N-pentylbenzamide in the brain and its potential as a therapeutic agent. Another area of interest is the development of more efficient synthesis methods for 2-[(methylsulfonyl)amino]-N-pentylbenzamide, which could make it more accessible for researchers. Finally, there is a need for more studies on the safety and toxicity of 2-[(methylsulfonyl)amino]-N-pentylbenzamide, particularly in humans, before it can be considered for clinical use.
In conclusion, 2-[(methylsulfonyl)amino]-N-pentylbenzamide is a promising chemical compound that has the potential to be used in a variety of scientific research applications. Its versatility, anticancer properties, neuroprotective effects, and anti-inflammatory properties make it a valuable tool for researchers in different fields. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成法
2-[(methylsulfonyl)amino]-N-pentylbenzamide can be synthesized using a multi-step process involving the reaction of 4-bromobenzonitrile with pentylamine, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through the reaction of the intermediate with methylamine.
科学的研究の応用
2-[(methylsulfonyl)amino]-N-pentylbenzamide has been studied extensively for its potential application in various fields, including cancer research, neurology, and pharmacology. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been shown to have a neuroprotective effect and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-[(methylsulfonyl)amino]-N-pentylbenzamide has been studied for its potential as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
2-(methanesulfonamido)-N-pentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-7-10-14-13(16)11-8-5-6-9-12(11)15-19(2,17)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTJXKZFHIBYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methanesulfonamido)-N-pentylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)